2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride
Description
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride (CAS: 127698-22-0) is a nitrile-functionalized amino compound with a thiophene substituent at the 3-position. Its molecular formula is C₆H₇N₂S·HCl, with a molecular weight of 174.65 g/mol and a purity of 95% . The compound is historically listed as discontinued by suppliers like CymitQuimica, limiting its current availability for research . Its structural uniqueness lies in the thiophene ring, which imparts distinct electronic properties due to sulfur’s electron-rich nature, making it valuable in organic synthesis and pharmaceutical intermediate development.
Properties
IUPAC Name |
2-amino-2-thiophen-3-ylacetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJYUBNDQYQXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with ammonium acetate and potassium cyanide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-Amino-2-(thiophen-3-yl)ethylamine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The thiophene ring can participate in π-π interactions and electron transfer processes, affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Rings
2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride
- CAS: Not explicitly listed (referenced in Strecker synthesis)
- Structure : Chlorophenyl group replaces thiophene.
- Key Features: The electron-withdrawing chlorine atom enhances electrophilicity at the nitrile group, facilitating nucleophilic additions. Used in Strecker amino acid synthesis to produce chiral α-aminonitriles .
2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile Hydrochloride
- CAS : 1375474-19-3
- Structure : Contains a trifluoromethoxy (-OCF₃) group.
- Key Features : The strong electron-withdrawing -OCF₃ group increases stability against hydrolysis but reduces nucleophilicity. Likely used in medicinal chemistry for metabolic stability .
2-Amino-2-(4-bromophenyl)acetonitrile Hydrochloride
Positional Isomerism in Thiophene Derivatives
2-Amino-2-(thiophen-2-yl)acetonitrile Hydrochloride
- CAS: Not explicitly listed (CymitQuimica Ref: 3D-TDA55488)
- Structure : Thiophene substituent at the 2-position.
Functional Group Modifications
2-Amino-2-(3,4-dichlorophenyl)acetonitrile Hydrochloride
- CAS : 40658-57-9
- Structure : Dichloro substitution on phenyl.
- Key Features : Increased lipophilicity due to chlorine atoms, enhancing membrane permeability. Molecular weight: 237.5 g/mol .
2-Amino-2-(thiophen-3-yl)acetic Acid Hydrochloride
Comparative Analysis Table
Research Findings and Implications
- Synthetic Utility : Thiophene-containing analogs are pivotal in heterocyclic chemistry, while chlorophenyl derivatives are preferred in asymmetric synthesis via Strecker reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -OCF₃) stabilize intermediates in nucleophilic additions, whereas thiophene’s electron-rich nature favors electrophilic substitutions .
Biological Activity
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound, characterized by its unique structure, exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C6H7ClN2S. Its molecular structure includes an amino group and a thiophene ring, which are critical for its biological activity. The presence of the thiophene moiety is associated with various biological effects, including cytotoxicity and enzyme inhibition.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
Table 1: Cytotoxicity of this compound
The IC50 values indicate the concentration required to inhibit 50% of cell growth after 48 hours of exposure. These results suggest that the compound exhibits significant cytotoxic activity, particularly against breast cancer cells.
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies indicate that thiophene derivatives can interact with cellular pathways that regulate cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity of this compound
The minimum inhibitory concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism. The compound showed effective activity against Staphylococcus aureus, including methicillin-resistant strains, while demonstrating limited efficacy against Gram-negative bacteria like Escherichia coli.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of thiophene derivatives, including this compound.
- Cytotoxicity Evaluation : A study reported that novel thiophene derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, highlighting the potential of these compounds as therapeutic agents in oncology .
- Antimicrobial Efficacy : Another investigation revealed that thiophene derivatives could effectively inhibit biofilm formation in Staphylococcus aureus, suggesting their potential use in treating infections caused by biofilm-forming bacteria .
- Cholinesterase Inhibition : Some derivatives have also been evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial targets in neurodegenerative diseases such as Alzheimer’s disease .
Q & A
Q. Example Table :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Flack parameter | 0.02(3) |
| R₁ (all data) | 4.1% |
| C–N bond length | 1.47 Å |
Advanced: How to troubleshoot conflicting spectroscopic and computational data?
Methodological Answer:
Contradictions between experimental (e.g., NMR coupling constants) and computed (e.g., DFT-predicted dihedral angles) data require systematic validation:
Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.
Solvent Correction : Apply IEFPCM solvent models in DFT to account for solvent-induced shifts.
2D NMR : NOESY or ROESY correlations identify spatial proximity of protons (e.g., thiophene H to amino group).
Alternative Methods : Compare with IR spectroscopy for nitrile stretching (~2250 cm⁻¹) and XPS for elemental composition .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
The hydrochloride salt is hygroscopic; store desiccated at -20°C under argon. Stability tests include:
- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C indicates thermal stability.
- HPLC Purity Monitoring : Analyze monthly for degradation (e.g., hydrolysis to amide under humidity) .
Advanced: How to optimize reaction yields in asymmetric Strecker synthesis?
Methodological Answer:
For enantioselective synthesis:
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts (10 mol%) to induce asymmetry.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral GC or HPLC.
- Solvent Screening : Polar aprotic solvents (e.g., DCE) improve catalyst turnover.
Reported ee values >90% are achievable with optimized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
